![molecular formula C16H15ClF3N5O4 B2840431 Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 317821-61-7](/img/structure/B2840431.png)

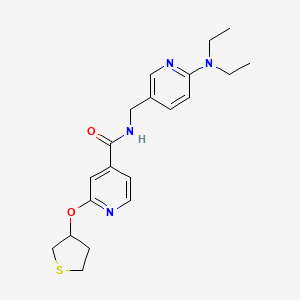

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

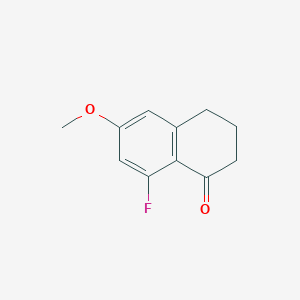

This compound is a derivative of pyridine and pyrazole, containing a trifluoromethyl group and a carboxylate ester group . It’s likely to be used as an intermediate in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized using various methods . The synthesis of similar compounds often involves the use of fluorine-containing moieties .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyridine ring, a pyrazole ring, a trifluoromethyl group, and a carboxylate ester group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been used as reactants, catalysts, or intermediates in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group could contribute to the compound’s reactivity and stability .科学的研究の応用

Synthesis and Reactivity

Synthesis of Trifluoromethyl-promoted Functional Pyrazoles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized, leading to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one compound exhibited novel fluorescent properties, suggesting potential as a fluorophore, and another class showed promise as Echinochloa crus-galli L. Beauv inhibitors, demonstrating more activity than their methyl analogues (Wu et al., 2006).

Ethyl 5-Amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in Synthesis : This compound underwent selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further highlighting the versatility of ethyl amino-oxo-pyrazole derivatives in the synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Utilization in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates their utility as intermediates in the construction of complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Biological Applications and Properties

Corrosion Inhibitors for Industrial Use : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, demonstrated significant corrosion inhibition properties on mild steel, useful for industrial pickling processes. These inhibitors showed high efficiency and potential for practical applications, supported by both experimental results and theoretical studies (Dohare et al., 2017).

Anticancer Scaffolds from Multi-Component Reactions : A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized through a one-pot, four-component condensation reaction catalyzed by a Brønsted acid ionic liquid. These compounds showed promising anticancer activity against several human cancer cell lines, illustrating their potential as anticancer scaffolds and highlighting the utility of green chemistry approaches in medicinal chemistry research (Nimbalkar et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3N5O4/c1-2-29-15(28)11-9-10(23-24-11)14(27)25(13(9)26)4-3-21-12-8(17)5-7(6-22-12)16(18,19)20/h5-6,9-10,23H,2-4H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQUHIGERVKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)

![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2840365.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)